molecular formula C13H21NO B13025600 (1R,2S)-1-Amino-1-(4-tert-butylphenyl)propan-2-OL

(1R,2S)-1-Amino-1-(4-tert-butylphenyl)propan-2-OL

Cat. No.: B13025600
M. Wt: 207.31 g/mol
InChI Key: CNPLPEJYKJAOLH-CABZTGNLSA-N
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Description

(1R,2S)-1-Amino-1-(4-tert-butylphenyl)propan-2-OL is a chiral compound with significant importance in organic chemistry and pharmaceutical research. The compound features an amino group, a hydroxyl group, and a tert-butylphenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-1-Amino-1-(4-tert-butylphenyl)propan-2-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-tert-butylbenzaldehyde and a chiral amino alcohol.

    Reaction Conditions: The key steps involve reductive amination and stereoselective reduction. Common reagents include sodium borohydride (NaBH4) and chiral catalysts to ensure the desired stereochemistry.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1-Amino-1-(4-tert-butylphenyl)propan-2-OL undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(1R,2S)-1-Amino-1-(4-tert-butylphenyl)propan-2-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,2S)-1-Amino-1-(4-tert-butylphenyl)propan-2-OL involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of both amino and hydroxyl groups allows for hydrogen bonding and electrostatic interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-1-Amino-1-(4-methylphenyl)propan-2-OL: Similar structure but with a methyl group instead of a tert-butyl group.

    (1R,2S)-1-Amino-1-(4-ethylphenyl)propan-2-OL: Contains an ethyl group instead of a tert-butyl group.

Uniqueness

The presence of the tert-butyl group in (1R,2S)-1-Amino-1-(4-tert-butylphenyl)propan-2-OL provides steric hindrance, which can influence its reactivity and selectivity in chemical reactions. This makes it unique compared to its analogs with smaller substituents .

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

(1R,2S)-1-amino-1-(4-tert-butylphenyl)propan-2-ol

InChI

InChI=1S/C13H21NO/c1-9(15)12(14)10-5-7-11(8-6-10)13(2,3)4/h5-9,12,15H,14H2,1-4H3/t9-,12-/m0/s1

InChI Key

CNPLPEJYKJAOLH-CABZTGNLSA-N

Isomeric SMILES

C[C@@H]([C@@H](C1=CC=C(C=C1)C(C)(C)C)N)O

Canonical SMILES

CC(C(C1=CC=C(C=C1)C(C)(C)C)N)O

Origin of Product

United States

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